molecular formula C12H14N2S B2482468 4-(1H-indol-3-yl)butanethioamide CAS No. 59108-93-9

4-(1H-indol-3-yl)butanethioamide

Cat. No.: B2482468
CAS No.: 59108-93-9
M. Wt: 218.32
InChI Key: QJOQSAMYQIHILJ-UHFFFAOYSA-N
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Description

4-(1H-indol-3-yl)butanethioamide is an organic compound that features an indole ring, which is a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-indol-3-yl)butanethioamide typically involves the reaction of indole derivatives with butanethioamide precursors. One common method includes the use of indole-3-acetic acid, which undergoes a series of reactions including amide formation and subsequent thioamide conversion .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(1H-indol-3-yl)butanethioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted indole derivatives .

Scientific Research Applications

4-(1H-indol-3-yl)butanethioamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1H-indol-3-yl)butanethioamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, leading to modulation of cellular processes. The thioamide group may also play a role in its bioactivity by interacting with enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-indol-3-yl)butanamide
  • 4-(1H-indol-3-yl)butan-2-one
  • 4-(1H-indol-3-yl)butanoic acid

Uniqueness

4-(1H-indol-3-yl)butanethioamide is unique due to the presence of the thioamide group, which imparts distinct chemical and biological properties compared to its analogs. This functional group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

4-(1H-indol-3-yl)butanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c13-12(15)7-3-4-9-8-14-11-6-2-1-5-10(9)11/h1-2,5-6,8,14H,3-4,7H2,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOQSAMYQIHILJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCCC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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